molecular formula C14H23N3 B1479880 1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098089-85-9

1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B1479880
CAS RN: 2098089-85-9
M. Wt: 233.35 g/mol
InChI Key: RFPOWQWGTDNRKH-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Docking Studies

  • Compounds structurally related to 1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole have been synthesized for their significant roles in medicinal chemistry. For instance, novel compounds with a piperazine-1-yl-1H-indazole framework were synthesized and subjected to spectral analysis and docking studies to explore their potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).

Antimicrobial Activity

  • Research has also focused on the antimicrobial properties of related compounds. For example, derivatives were synthesized and evaluated for their antimicrobial activity, revealing that certain Mannich bases showed promising activity against various microorganisms, indicating the potential for developing new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Receptor Antagonism and Biological Importance

  • Indazole derivatives have been studied for their affinity towards human dopamine and serotonin receptors, indicating their potential for the development of central nervous system (CNS) drugs. Specific modifications to the indazole structure, such as incorporation of piperazine, have yielded compounds with high affinity and selectivity for dopamine D4 receptors, suggesting applications in the treatment of psychiatric and neurological disorders (Collins, Rowley, Davey, Emms, Marwood, Patel, Fletcher, Ragan, Leeson, Scott, & Broten, 1998).

Anti-Cancer Activity

  • Benzimidazole derivatives bearing a triazole moiety, similar in structural complexity to 1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole, have been explored for their anti-cancer properties. Molecular docking and density functional theory studies on such compounds revealed their potential mechanism of action as EGFR inhibitors, offering insights into their application in cancer therapy (Karayel, 2021).

Future Directions

While specific future directions for “1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole” were not found, it’s clear that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there may be ongoing research and development in this area.

properties

IUPAC Name

1-ethyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-17-13-6-4-3-5-12(13)14(16-17)11-7-9-15-10-8-11/h11,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPOWQWGTDNRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 3
1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 4
1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 5
1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 6
1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

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